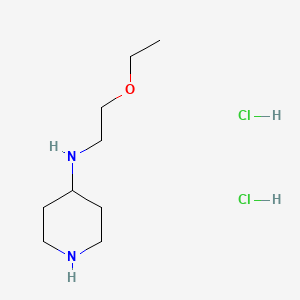

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAWVRSSJXRQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of N-(2-Ethoxyethyl)piperidin-4-amine.

Reduction: Secondary or tertiary amines.

Substitution: Derivatives with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride and analogous compounds:

Substituent-Driven Physicochemical Properties

Key Observations:

- Electronic Effects: The ethoxyethyl group in the target compound lacks aromaticity, unlike DDO-02003 (benzooxazole) or nitrobenzyl derivatives .

- Lipophilicity : Halogenated analogs (e.g., 5-chloro-2-fluorobenzyl) exhibit higher lipophilicity (logP ~2.5–3.0 estimated) compared to the ethoxyethyl variant (logP ~1.5–2.0), influencing membrane permeability .

- Thermal Stability : Melting points for aromatic derivatives (e.g., DDO-02003: 207–211°C) are higher than aliphatic analogs, suggesting stronger crystal lattice interactions .

Biological Activity

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its piperidine structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- CAS Number : 1255098-75-9

- Molecular Formula : C₉H₁₈Cl₂N₂O

- Molecular Weight : 227.16 g/mol

The compound features a piperidine ring substituted with an ethoxyethyl group, which contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Piperidine derivatives are known to exhibit a range of activities, including:

- Anticancer Activity : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including inhibition of key kinases involved in cell proliferation and survival .

- Neuroprotective Effects : Compounds containing piperidine rings have been explored for their potential in neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Anticancer Studies

A study evaluating the anticancer potential of various piperidine derivatives showed that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (Liver) | 11.3 |

| This compound | K562 (Leukemia) | 4.5 |

These results suggest that the compound may have potential as an anticancer agent, particularly against hematological malignancies.

Neuroprotective Studies

Research into the neuroprotective properties of piperidine derivatives has shown that they can significantly improve cognitive function in animal models of Alzheimer's disease. The ability to inhibit AChE and BuChE suggests potential therapeutic applications for cognitive enhancement.

Case Studies

-

Case Study on Anticancer Activity :

A recent study demonstrated that a derivative of N-(2-Ethoxyethyl)piperidin-4-amine induced apoptosis in HepG2 cells through the activation of caspase pathways. The study utilized molecular docking techniques to elucidate the binding affinity of the compound with VEGFR-2, ERK-2, and Abl-1 kinases, highlighting its multitarget approach in cancer therapy . -

Case Study on Neuroprotection :

In a model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neurodegeneration markers. The study indicated enhanced cholinergic signaling due to AChE inhibition, suggesting a viable pathway for therapeutic intervention in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.